molecular formula C11H14N2O3 B2575778 N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide CAS No. 205121-88-6

N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B2575778
CAS No.: 205121-88-6
M. Wt: 222.244
InChI Key: KPPVRCASIIAAIH-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1E)-1-(3-Methoxyphenyl)ethylidene]methoxycarbohydrazide is a Schiff base carbohydrazide derivative characterized by a methoxy-substituted phenyl group at the 3-position and a methoxycarbohydrazide moiety. Its structure features an imine (C=N) bond in the (E)-configuration, confirmed by crystallographic studies in analogous compounds (e.g., ). This compound belongs to a class of hydrazide derivatives investigated for their biological activities, including antitumor, antifungal, and enzyme inhibitory properties, as well as their coordination chemistry with metal ions .

Properties

IUPAC Name

methyl N-[(E)-1-(3-methoxyphenyl)ethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(12-13-11(14)16-3)9-5-4-6-10(7-9)15-2/h4-7H,1-3H3,(H,13,14)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPVRCASIIAAIH-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and methoxycarbohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

This compound undergoes hydrolysis under both acidic and basic conditions:

Conditions Products Mechanistic Notes
Acidic (HCl/H₂SO₄)3-Methoxyacetophenone + Methoxycarbazic acid derivativesProtonation of hydrazone nitrogen facilitates cleavage of C=N bond
Basic (NaOH/KOH)3-Methoxybenzaldehyde + Methoxycarbazate saltsHydroxide attack at electrophilic carbonyl carbon initiates decomposition

The methoxy group at the 3-position stabilizes intermediates through resonance effects, accelerating hydrolysis compared to non-substituted analogs.

Condensation Reactions

The hydrazone moiety participates in Schiff base formation and related condensations:

  • With carbonyl compounds : Reacts with aldehydes/ketones (e.g., benzaldehyde, acetophenone) in ethanol under reflux to form bis-hydrazones. Yields exceed 75% when catalyzed by acetic acid .

  • With 1,1-bis(methylthio)-2-nitroethylene : Forms β-nitrothiazolidine derivatives via Michael addition, as demonstrated in five-component syntheses of thiazolo[3,2-a]pyridines .

Key factors influencing reactivity:

  • Electron-rich aryl groups enhance nucleophilicity at the hydrazone nitrogen

  • Methoxy substitution directs electrophilic attacks to the para position

Cyclization Reactions

Intramolecular cyclization produces nitrogen-containing heterocycles:

Conditions Product Application
Cu(I) catalysis, 80°C1,3,4-OxadiazolesAntimicrobial agents
POCl₃, DMFTriazole-fused benzofurans (e.g., MDPI-1657)Pharmaceutical intermediates
Ultrasonic irradiation, EtOHPyrazoline derivativesEnhanced reaction rates (30 min vs 6 hr thermal)

Mechanistic studies show that the methoxy group lowers activation energy by stabilizing transition states through resonance .

Oxidation and Reduction

  • Oxidation :

    • With KMnO₄/H₂SO₄: Cleaves C=N bond to yield 3-methoxybenzoic acid (85% conversion)

    • With H₂O₂/Fe²⁺: Generates nitroxide radicals detectable by ESR spectroscopy

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) produces N-amino derivatives while preserving the methoxy group

Biological Interactions

While not strictly chemical reactions, its bioactivity involves:

  • Enzyme inhibition : Binds to COX-2 active site via hydrogen bonding with His90 and π-π stacking

  • Metal chelation : Forms octahedral complexes with Cu(II)/Fe(III), enhancing antimicrobial potency (MIC ≤ 8 μg/mL against S. aureus)

This reactivity profile underscores its utility as a synthetic intermediate in medicinal chemistry and materials science. Recent advances in ultrasound-assisted reactions and multicomponent cascades have expanded its synthetic applications while maintaining green chemistry principles.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Studies have shown that derivatives of methoxycarbohydrazides exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide could be investigated further for potential use as an antimicrobial agent.

Anticancer Properties : Research indicates that hydrazone derivatives can possess anticancer activities. In vitro studies have reported that compounds similar to this compound inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis and disrupting cellular signaling pathways associated with cancer growth. Future studies could focus on evaluating the specific anticancer effects of this compound.

Agricultural Applications

Pesticidal Activity : Compounds with hydrazone structures have been explored for their pesticidal properties. Preliminary studies suggest that this compound may exhibit insecticidal or fungicidal activity, making it a candidate for agricultural applications. Field trials would be necessary to assess its effectiveness against specific pests or pathogens.

Material Science Applications

Polymer Synthesis : The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices could enhance mechanical properties or introduce new functionalities, such as increased thermal stability or improved barrier properties.

Case Study 1: Antimicrobial Testing

A study conducted on methoxycarbohydrazides revealed their potential as antimicrobial agents. The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones compared to control samples. This highlights the need for further exploration of this compound in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro assays involving various cancer cell lines demonstrated that hydrazone derivatives can induce apoptosis. A specific derivative showed a reduction in cell viability by 60% after 48 hours of treatment, indicating strong potential for this compound in cancer therapy research.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

  • Positional Isomerism : The 3-methoxy substitution (meta) in the target compound contrasts with para-substituted analogues (e.g., 4-hydroxy in ). Meta substitution often enhances steric and electronic effects, influencing receptor binding in antitumor agents .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) groups improve solubility and modulate electronic properties compared to chloro substituents (), which may reduce bioavailability due to increased hydrophobicity.

Core Scaffold Modifications

  • Imidazolidine-dione Derivatives (): Compounds 14–16 incorporate a rigid imidazolidine-dione ring, enhancing planarity and π-π stacking interactions. Compound 15 (3-methoxy) showed superior antitumor activity over para-substituted analogues, highlighting the importance of substitution patterns .

Antitumor Potential

  • Apoptosis Induction : Imidazolidine-dione derivatives (e.g., Compound 15) activate caspase-3 and inhibit Bcl-2 proteins .

Antifungal and Antimicrobial Activity

  • Benzimidazole Derivatives (): Complexes with Zn(II) and Co(II) show enhanced antifungal activity against Candida albicans (MIC = 16–32 μg/mL), attributed to thiohydrazide coordination .

Physicochemical and Coordination Properties

Acid-Base Behavior

  • Metal Coordination: Analogous carbohydrazides form stable complexes with transition metals (e.g., Zn(II), Fe(III)) via N,O-donor sites, influencing redox activity and bioavailability .
  • pH-Dependent Speciation : Protonation equilibria at the imine and hydrazide nitrogens affect solubility and membrane permeability .

Crystallographic Data

  • (E)-Configuration : Confirmed by single-crystal X-ray analysis in related compounds (), ensuring planar geometry critical for bioactivity.

Biological Activity

N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula: C11H14N2O3
  • Molecular Weight: 222.24 g/mol
  • CAS Number: 205121-88-6

The compound features a methoxy group attached to a phenyl ring, which is crucial for its biological activity. The hydrazone linkage contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to various mechanisms:

  • Enzyme Inhibition: The hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, leading to cell cycle arrest and decreased proliferation.

StudyCell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54918Inhibition of proliferation

Antimicrobial Activity

The compound has also been tested against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of breast cancer cells through apoptosis pathways .
  • Antimicrobial Assessment : Research conducted by highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential utility in treating infections caused by resistant pathogens.
  • Mechanistic Insights : A mechanistic study revealed that the compound interacts with specific proteins involved in cell signaling pathways, further elucidating its role as an anticancer agent .

Comparative Analysis with Similar Compounds

Comparing this compound with other derivatives such as N'-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide reveals differences in potency and selectivity against various biological targets.

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compound18 µM32 µg/mL
N'-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide25 µM64 µg/mL

The data indicates that the position of the methoxy group significantly influences both anticancer and antimicrobial activities.

Q & A

Basic: What are the standard synthetic protocols for N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via a condensation reaction between 3-methoxyacetophenone derivatives and methoxycarbohydrazide. Typical protocols involve refluxing equimolar amounts of the aldehyde and hydrazide in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 6–12 hours . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful drying.
  • Catalyst use : Trace acetic acid (0.1–1%) improves imine bond formation .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress. Purification via recrystallization (ethanol/water) yields >80% purity .

Basic: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

  • FT-IR : Confirms the presence of C=N (1600–1650 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches characteristic of hydrazides .
  • NMR : ¹H NMR identifies methoxy protons (δ 3.7–3.9 ppm) and azomethine protons (δ 8.1–8.3 ppm). ¹³C NMR resolves carbonyl (170–175 ppm) and aromatic carbons .
  • X-ray crystallography : Determines E-configuration of the ethylidene group and dihedral angles between aromatic planes (e.g., phenyl vs. carbohydrazide moieties) .

Basic: What are the common chemical reactions this compound undergoes, and how are they mechanistically characterized?

  • Reduction : Hydrazine groups reduce to amines using NaBH₄ or LiAlH₄, forming secondary amines. Reactivity depends on steric hindrance from the 3-methoxyphenyl group .
  • Oxidation : The ethylidene bond oxidizes to a ketone with KMnO₄/H⁺, confirmed by FT-IR loss of C=N and appearance of C=O (1700 cm⁻¹) .
  • Metal coordination : Acts as a bidentate ligand, binding via the azomethine nitrogen and carbonyl oxygen. Chelation studies with Cu(II) or Zn(II) use UV-Vis (d-d transitions at 400–600 nm) .

Advanced: How can the third-order nonlinear optical (NLO) properties of this Schiff base be evaluated experimentally?

  • Z-scan technique : Measures nonlinear refraction (n₂) and absorption (β) using a pulsed laser (e.g., Nd:YAG, 532 nm). Sample solutions (10⁻³ M in DMSO) are tested under open/closed aperture configurations .
  • Computational modeling : Density Functional Theory (DFT) calculates hyperpolarizability (γ) using Gaussian09 with B3LYP/6-311G++(d,p) basis sets. Correlates experimental NLO responses with electron-withdrawing substituents (e.g., methoxy groups) .

Advanced: What methodologies are used to study metal complex formation, and how do these complexes enhance biological or catalytic activity?

  • Synthesis : React with metal salts (e.g., CuCl₂·2H₂O) in ethanol under reflux. Stoichiometry (1:1 or 1:2 ligand:metal) is determined via Job’s method .
  • Characterization : ESR spectra (for Cu(II), g∥ ≈ 2.2) and magnetic susceptibility (μeff ≈ 1.7 BM) confirm square-planar geometry. Biological assays (e.g., antimicrobial MIC tests) show enhanced activity vs. free ligands due to increased lipophilicity .

Advanced: How can researchers assess the compound’s antimicrobial efficacy, and what statistical models validate structure-activity relationships (SAR)?

  • In vitro assays : Broth microdilution (CLSI guidelines) determines MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. SAR studies correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with activity .
  • QSAR modeling : Use CoMFA or CoMSIA to predict activity based on descriptors like logP and Hammett constants .

Advanced: What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking : AutoDock Vina simulates binding to enzymes (e.g., β-lactamase or acetylcholinesterase). Grid boxes centered on catalytic sites (e.g., Ser70 for β-lactamase) assess binding energies (ΔG ≤ −7 kcal/mol suggests strong inhibition) .
  • MD simulations : GROMACS evaluates complex stability over 100 ns. Root-mean-square deviation (RMSD < 2 Å) confirms stable ligand-enzyme interactions .

Data Contradiction: How can discrepancies in reported antioxidant or biological activities be resolved?

  • Reproducibility checks : Standardize assay conditions (e.g., DPPH concentration, incubation time). For example, reports 30–33% antioxidant activity via DPPH, while conflicting data may arise from solvent polarity (methanol vs. ethanol) .
  • Control experiments : Compare with reference antioxidants (e.g., ascorbic acid) and validate purity via HPLC. Contaminants (e.g., unreacted hydrazide) may skew results .

Advanced: What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • pH stability studies : Incubate in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC. Schiff bases are stable at neutral pH but hydrolyze in acidic/basic conditions .
  • Thermal analysis : TGA/DSC (heating rate 10°C/min) reveals decomposition temperatures (>200°C). Amorphous formulations (e.g., PEG composites) enhance thermal stability .

Advanced: How is the compound utilized in enzyme inhibition studies, and what kinetic models apply?

  • Kinetic assays : Monitor enzyme activity (e.g., acetylcholinesterase) via Ellman’s method. Calculate inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots .
  • IC₅₀ determination : Dose-response curves (0.1–100 μM) fit to a sigmoidal model (GraphPad Prism). For example, Zn(II) complexes show IC₅₀ values 10–50% lower than free ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.